2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
CAS No.: 1234902-73-8
Cat. No.: VC6667176
Molecular Formula: C18H21ClN2OS
Molecular Weight: 348.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234902-73-8 |
|---|---|
| Molecular Formula | C18H21ClN2OS |
| Molecular Weight | 348.89 |
| IUPAC Name | 2-chloro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C18H21ClN2OS/c19-17-4-2-1-3-16(17)18(22)20-11-14-5-8-21(9-6-14)12-15-7-10-23-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,20,22) |
| Standard InChI Key | UHLZXAGCLFEQPW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CSC=C3 |
Introduction
2-Chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is an organic compound belonging to the benzamide class. It features a chloro substituent on the benzene ring, a thiophene ring linked to a piperidine moiety, and a benzamide functional group. This compound has been explored for its potential biological activities, particularly as an inhibitor for certain enzymes involved in gene regulation.
Synthesis
The synthesis of 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, although detailed synthesis protocols are not readily available in the reviewed literature. Generally, compounds of this nature are synthesized through reactions involving the formation of amide bonds and the incorporation of the thiophene and piperidine moieties.
Biological Activity
Research suggests that 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide may exhibit significant biological activity, particularly as an inhibitor of certain enzymes. A study published in the journal Bioorganic & Medicinal Chemistry Letters investigated its potential to inhibit histone methyltransferases (HMTs), enzymes involved in gene regulation. The study found moderate inhibitory activity against some HMTs, suggesting it could be a starting point for developing more potent and selective HMT inhibitors for therapeutic purposes.
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Moderate activity against histone methyltransferases (HMTs) |
| Potential Therapeutic Use | Starting point for developing selective HMT inhibitors |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide. For example:
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2-Chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide: Contains an oxolan ring instead of thiophene and is focused on CCR5 antagonism.
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4-Chloro-N-(2-morpholin-4-ylethyl)benzamide: Features a morpholine moiety instead of piperidine and has potential use in different therapeutic areas.
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2-(3-Chlorophenyl)-6-fluoro-N-(piperidin-4-ylmethyl)benzamide: Similar benzamide structure but lacks thiophene and is investigated for different enzyme interactions.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide | Oxolan ring instead of thiophene | CCR5 antagonism |
| 4-Chloro-N-(2-morpholin-4-ylethyl)benzamide | Morpholine moiety instead of piperidine | Different therapeutic areas |
| 2-(3-Chlorophenyl)-6-fluoro-N-(piperidin-4-ylmethyl)benzamide | Similar benzamide structure, lacks thiophene | Different enzyme interactions |
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